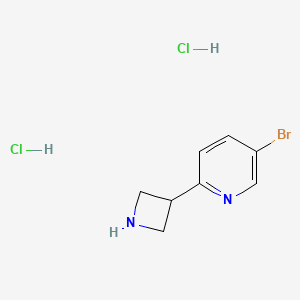

2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride is systematically named according to IUPAC rules as follows:

- Root structure : Pyridine (a six-membered aromatic ring with one nitrogen atom).

- Substituents :

- A bromine atom at position 5.

- An azetidin-3-yl group (a three-membered saturated ring containing one nitrogen atom) at position 2.

- Salt form : Two hydrochloride counterions.

Structural representation :

The pyridine ring is substituted at the 2-position with an azetidine ring (C$$3$$H$$6$$N) and at the 5-position with a bromine atom. The dihydrochloride salt arises from protonation of the azetidine nitrogen and possibly the pyridine nitrogen, with two chloride counterions balancing the charge. The SMILES notation is BrC1=CN=C(C2CNC2)C=C1.[H]Cl.[H]Cl.

CAS Registry Number and Alternative Chemical Identifiers

CAS Registry Number :

2490430-17-4.

Alternative identifiers :

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 139035147 | PubChem |

| European Community (EC) Number | 962-963-1 | PubChem |

| Molecular Formula | C$$8$$H$${11}$$BrCl$$2$$N$$2$$ | BLD Pharm, PubChem |

Molecular Formula and Weight Analysis

Molecular formula :

C$$8$$H$${11}$$BrCl$$2$$N$$2$$.

Molecular weight :

- Calculated:

$$ (8 \times 12.01) + (11 \times 1.01) + (79.90) + (2 \times 35.45) + (2 \times 14.01) = 285.84 \, \text{g/mol} $$. - Reported values:

Mass spectrometry data :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]$$^+$$ | 213.00218 | 127.7 |

| [M+Na]$$^+$$ | 234.98412 | 137.9 |

| [M-H]$$^-$$ | 210.98762 | 132.9 |

Salt Formation Rationale: Dihydrochloride Counterion Considerations

The dihydrochloride salt form is selected to enhance physicochemical properties:

Solubility enhancement :

Stability :

Synthetic feasibility :

Comparison of free base vs. dihydrochloride :

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C$$8$$H$$9$$BrN$$_2$$ | C$$8$$H$${11}$$BrCl$$2$$N$$2$$ |

| Solubility in Water | Low | High |

| Stability | Prone to oxidation | Improved thermal stability |

Data derived from PubChem and solubility studies.

Properties

IUPAC Name |

2-(azetidin-3-yl)-5-bromopyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.2ClH/c9-7-1-2-8(11-5-7)6-3-10-4-6;;/h1-2,5-6,10H,3-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMPXBYKXSGALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.

Pyridine Substitution: The pyridine ring is then substituted with the azetidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of dehalogenated azetidine-pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds targeting various neurological disorders. Its structure allows for modifications that enhance its bioactivity and specificity towards biological targets.

Mechanism of Action : The compound primarily interacts with GABA (gamma-aminobutyric acid) receptors, inhibiting GABA uptake and enhancing its inhibitory effects on neuronal activity. This modulation can influence mood regulation, sleep patterns, and muscle tone.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity against Gram-positive bacteria |

Anticancer Potential

Research indicates that derivatives of bromopyridine can inhibit cancer cell proliferation. In vitro studies have shown that this compound affects various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.4 | Inhibition of proliferation |

| HeLa | 12.8 | Induction of apoptosis |

The compound interferes with cell cycle progression and promotes apoptosis in cancer cells, making it a promising candidate for anticancer drug development.

Neuroprotective Effects

Emerging evidence suggests that azetidine derivatives may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

| Treatment | Concentration (µM) | Outcome |

|---|---|---|

| Control | - | Baseline cell viability |

| Compound | 10 | Increased viability by 30% |

This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Efficacy Study

- Objective : Evaluate antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method.

- Results : Zones of inhibition indicated effective antibacterial properties.

Anticancer Study

- Objective : Assess cytotoxicity against various cancer cell lines.

- Methodology : MTT assay to determine cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and bromine atom contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride with its closest analogs based on substituent position, halogen type, and salt form:

Research Findings and Discrepancies

- Molecular Weight Discrepancy: reports a molecular weight of 272.53 g/mol for the target compound, but the formula C₁₀H₇BrClNO conflicts with the expected dihydrochloride structure.

- Limited Bioactivity Data: While details synthesis protocols for related pyrrolo-pyrimidine derivatives, specific pharmacological data for the target compound are absent. Extrapolations from analogs suggest utility in kinase inhibition or GPCR modulation .

Biological Activity

2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with readily available pyridine derivatives.

- Reactions : Key reactions include bromination and azetidine formation, often facilitated by various catalysts.

- Purification : The final product is purified through recrystallization or chromatography to obtain high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells. The cytotoxicity was assessed using standard assays such as MTT and LDH release assays.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 25 |

The results indicate a dose-dependent response, with higher concentrations leading to increased cell death .

The mechanism of action of this compound involves its interaction with specific molecular targets within microbial and cancerous cells. It is believed to inhibit key enzymes involved in cell wall synthesis in bacteria and induce apoptosis in cancer cells through the activation of caspases.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of the compound against multidrug-resistant strains. Results showed that it could restore sensitivity to certain antibiotics when used in combination therapy, highlighting its potential as an adjuvant treatment .

- Cytotoxicity Assessment : Another study focused on the compound's effects on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride, and what are common optimization strategies?

The synthesis typically involves coupling reactions between azetidine derivatives and bromopyridine precursors. For example, Suzuki-Miyaura cross-coupling can be employed using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under inert conditions (N₂ atmosphere) . Optimization includes controlling reaction temperature (80–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side products like dehalogenated byproducts. Post-synthesis, dihydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : H and C NMR identify proton environments (e.g., azetidine ring protons at δ 3.2–4.0 ppm) and confirm bromine substitution on pyridine.

- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm.

- X-ray crystallography : Single-crystal analysis resolves the azetidine-pyridine dihedral angle (e.g., 45–60°) and hydrogen-bonding networks in the dihydrochloride form .

Q. What are the key considerations for purity assessment and analytical challenges?

Purity is evaluated via HPLC-MS to detect trace impurities (e.g., unreacted azetidine or residual palladium). Challenges include hygroscopicity, which necessitates anhydrous handling during analysis. Quantitative F NMR (if fluorinated analogs are present) or ion chromatography can quantify chloride content in the dihydrochloride form .

Advanced Research Questions

Q. How does the azetidine ring influence the compound's reactivity in medicinal chemistry applications?

The strained four-membered azetidine ring enhances electrophilicity, enabling nucleophilic attack at the N-atom in enzyme inhibition studies. For example, it can act as a bioisostere for piperidine in kinase inhibitors, improving target binding affinity while reducing metabolic degradation. Computational docking (e.g., AutoDock Vina) predicts binding poses with proteins like CYP450 isoforms, highlighting steric constraints from the azetidine moiety .

Q. What computational approaches are used to model interactions with biological targets?

Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-protein complexes. Density Functional Theory (DFT) calculates charge distribution on the bromopyridine ring, predicting sites for covalent modification. Pharmacophore modeling identifies critical features (e.g., azetidine N-H as a hydrogen-bond donor) for activity against neurological targets like serotonin receptors .

Q. How to address discrepancies in reported biological activity data across studies?

Contradictions in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., buffer pH affecting protonation states) or impurities. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Structural analogs (e.g., 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride) with similar scaffolds but divergent activities should be compared to isolate substituent effects .

Methodological Tables

Table 1: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dehalogenated pyridine | Excessive reducing agents | Optimize catalyst loading (≤5 mol%) |

| Azetidine dimer | High-temperature side reactions | Use low-boiling solvents (e.g., DCM) |

Table 2: Key Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Dihedral angle (pyridine-azetidine) | 52° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.